molecular formula C12H12FNS B15096516 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline

2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B15096516
M. Wt: 221.30 g/mol
InChI Key: NEIPAKUACBXXEU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 4-position, and a thiophen-3-ylmethyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-4-methylaniline with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-fluoro-4-methylaniline is reacted with a thiophen-3-ylmethyl boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthetic routes but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques helps in identifying the most efficient reaction conditions and catalysts for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.

Scientific Research Applications

2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: Lacks the thiophen-3-ylmethyl group, making it less complex and potentially less active in certain applications.

    4-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline: A positional isomer with the fluorine and methyl groups swapped, which may result in different chemical and biological properties.

    2-Fluoroaniline: A simpler compound with only a fluorine substituent, used as a precursor in various chemical syntheses.

Uniqueness

2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the fluorine and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

NEIPAKUACBXXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CSC=C2)F

Origin of Product

United States

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